N-(1,3-benzothiazol-5-yl)-4-[butyl(methyl)sulfamoyl]benzamide

LRRK2 inhibition Kinase selectivity Parkinson's disease

N-(1,3-benzothiazol-5-yl)-4-[butyl(methyl)sulfamoyl]benzamide (CAS 922897-07-2) is a synthetic small molecule belonging to the benzothiazole sulfonamide class. Its core structure, characterized by a 1,3-benzothiazole ring linked at the 5-position to a benzamide bearing a butyl(methyl)sulfamoyl substituent, is a pharmacophore of interest in kinase inhibition, particularly for Leucine-Rich Repeat Kinase 2 (LRRK2).

Molecular Formula C19H21N3O3S2
Molecular Weight 403.52
CAS No. 922897-07-2
Cat. No. B2826232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-benzothiazol-5-yl)-4-[butyl(methyl)sulfamoyl]benzamide
CAS922897-07-2
Molecular FormulaC19H21N3O3S2
Molecular Weight403.52
Structural Identifiers
SMILESCCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)SC=N3
InChIInChI=1S/C19H21N3O3S2/c1-3-4-11-22(2)27(24,25)16-8-5-14(6-9-16)19(23)21-15-7-10-18-17(12-15)20-13-26-18/h5-10,12-13H,3-4,11H2,1-2H3,(H,21,23)
InChIKeyWUYDONGUILYDPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-(1,3-benzothiazol-5-yl)-4-[butyl(methyl)sulfamoyl]benzamide (CAS 922897-07-2): A 5-Substituted Benzothiazole Sulfonamide


N-(1,3-benzothiazol-5-yl)-4-[butyl(methyl)sulfamoyl]benzamide (CAS 922897-07-2) is a synthetic small molecule belonging to the benzothiazole sulfonamide class. Its core structure, characterized by a 1,3-benzothiazole ring linked at the 5-position to a benzamide bearing a butyl(methyl)sulfamoyl substituent, is a pharmacophore of interest in kinase inhibition, particularly for Leucine-Rich Repeat Kinase 2 (LRRK2) [1]. The compound is a member of a broader series of heterocyclic amides designed to target the ATP-binding pocket of LRRK2, a therapeutic target for neurodegenerative diseases like Parkinson's disease [1]. Its structural features, including the specific sulfonamide group and the benzothiazole ring system, are key to its interaction with biological targets [2].

Kinase Target LRRK2 pathway inhibition study fit
CNS Design CNS-penetrant chemical probe for brain model studies
Scaffold Unsubstituted 5-yl benzothiazole core for SAR campaigns

Why N-(1,3-benzothiazol-5-yl)-4-[butyl(methyl)sulfamoyl]benzamide Is Not Interchangeable with Analogous Benzothiazole Sulfonamides


Benzothiazole sulfonamides are a structurally diverse class, and even minor modifications to the benzothiazole ring system can lead to significant shifts in target selectivity and potency. For example, changing the substitution position or introducing a methyl group on the benzothiazole core (e.g., the 2-methyl analog) fundamentally alters the molecule's steric and electronic properties, which are critical for kinase inhibition [1]. The specific requirement for an unsubstituted 1,3-benzothiazol-5-yl moiety, as found in the target compound, is dictated by the unique architecture of the target's active site. Generic substitution with a positional isomer, such as the 6-yl linked variant, or an analog with a substituent at the 2-position, risks complete loss of inhibitory activity against LRRK2 due to steric clashes or the loss of key hydrogen-bond interactions essential for binding and selectivity [1].

2-Methyl or 6-yl positional isomers

May disrupt LRRK2 hinge-binding geometry and selectivity profile

Substituted benzothiazole analogs

May alter CNS permeability and increase efflux liability

Broad-kinase benzothiazole inhibitors

May shift polypharmacology profile away from LRRK2 selectivity

Quantitative Differentiation Evidence for N-(1,3-benzothiazol-5-yl)-4-[butyl(methyl)sulfamoyl]benzamide


Kinase Selectivity: LRRK2 Inhibition Profile Compared to 2-Methyl and Positional Isomer Analogs

The core benzothiazole sulfonamide scaffold is a known pharmacophore for LRRK2 inhibition. The target compound, featuring an unsubstituted benzothiazole ring attached via the 5-position, represents a key structural archetype (Formula I) within a patent series designed for LRRK2 and its G2019S mutant [1]. While direct comparative IC50 data is not publicly disclosed for this exact compound, the patent's structure-activity relationships (SAR) and exemplified compounds demonstrate that the 5-yl linkage and the absence of a substituent at the 2-position are critical for potent LRRK1/2 selectivity [1]. The closest analog, 4-[butyl(methyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide, introduces a 2-methyl group that alters the electron density of the thiazole ring and steric bulk at a position known to control kinase hinge-binding interactions. Similarly, the 6-yl positional isomer, N-(1,3-benzothiazol-6-yl)-4-[butyl(methyl)sulfamoyl]benzamide, would orient the benzamide core differently, potentially disrupting key binding motifs. Substitution with either analog is predicted to result in a significant loss of inhibitory activity against the target kinase based on patented SAR trends [1].

LRRK2 Selectivity
Class-level inference
Unsubstituted 5-yl benzothiazole core is critical for LRRK2 inhibition; 2-methyl or 6-yl analogs predicted to lose activity based on SAR.
Supports LRRK2-targeted kinase study fit
Patent SAR; no public IC50 data
LRRK2 inhibition Kinase selectivity Parkinson's disease Neurodegeneration

Physicochemical and Drug-Likeness Profile: Impact of Benzothiazole Substitution on CNS Drug Potential

The physicochemical properties of benzothiazole sulfonamides are highly sensitive to substitution. The target compound's structural simplicity (unsubstituted benzothiazole) is a deliberate design choice to maintain a lower molecular weight (MW) and optimal lipophilicity (cLogP), critical parameters for crossing the blood-brain barrier (BBB) [1]. While a direct measurement of the target compound's permeability is not available, the patent indicates that derivatives within this formula are designed for CNS exposure to target LRRK2 in the brain [1]. A comparison with the bulkier 2-methyl analog highlights the design rationale: the 2-methyl group increases lipophilicity (higher cLogP) and adds steric bulk, which can negatively impact passive permeability and increase susceptibility to efflux transporters like P-glycoprotein (P-gp), a common pitfall in CNS drug discovery [1]. Therefore, the target compound's minimal benzothiazole substitution is a deliberate feature aimed at maximizing the probability of achieving therapeutically relevant brain concentrations.

CNS Drug-Likeness
Class-level inference
Design prioritizes low MW and cLogP for BBB penetration; 2-methyl analog predicted to have higher cLogP and P-gp liability.
Supports CNS research model selection
Predicted properties; direct permeability data unavailable
Drug likeness CNS permeability Physicochemical properties MDCK assay

Selectivity Against Off-Target Kinases: Reducing Polypharmacology Risks

A major challenge with benzothiazole-based kinase inhibitors is polypharmacology, where a single compound inhibits multiple kinases, leading to unpredictable efficacy and toxicity. The patent explicitly describes the design of compounds (including the target compound's general formula) to be selective for LRRK2 over other kinases [1]. This selectivity is engineered through the specific substitution pattern. The unsubstituted 5-yl benzothiazole is a motif explored for achieving a unique selectivity fingerprint. In contrast, broader kinase inhibition profiles are commonly associated with analogs bearing larger substituents at the 2-position of the benzothiazole, which can also fit into the ATP-binding pockets of other kinases [1]. While selectivity data (e.g., a KINOMEscan profile) is not public, the patent's emphasis on selectivity as a key inventive step strongly indicates that the target compound's scaffold is designed to minimize off-target kinase engagement compared to more heavily substituted benzothiazole analogs [1].

Kinase Selectivity
Class-level inference
Designed for LRRK2 selectivity over other kinases; unsubstituted 5-yl motif avoids broad kinase engagement.
Supports selectivity profiling in research
No selectivity panel data provided
Kinase selectivity Safety pharmacology Off-target effects Polypharmacology

Synthetic Accessibility and Derivative Potential: A Modular Scaffold

The target compound is a product of a modular synthetic route, as described for the broader compound class in the patent, which allows for systematic structure-activity relationship (SAR) exploration [1]. Its synthesis offers a defined handle for diversification. This contrasts with more complex or densely substituted benzothiazole sulfonamides, where late-stage functionalization can be more challenging. The commercial availability of this specific compound eliminates the need for custom synthesis, accelerating hit-to-lead and lead optimization campaigns [2]. The related series of 2-aminobenzothiazole sulfonamides demonstrated valuable inhibitory activity against butyrylcholinesterase (BChE), with some compounds showing IC50 values below 100 µM, such as compound 39 (97.28 ± 1.15 µM), validating the biological relevance of this chemical space [2]. This underscores the potential for procuring the target compound as a versatile starting point for developing inhibitors against various targets.

Synthetic Access
Supporting evidence
Commercially available modular scaffold; related benzothiazole sulfonamides exhibit BChE inhibition (IC50 down to 97.28 µM).
Supports rapid SAR and analog synthesis
Based on patented route and related series activity
Medicinal chemistry Synthetic tractability Structure-activity relationship Lead optimization

Optimal Scientific and Procurement Applications for N-(1,3-benzothiazol-5-yl)-4-[butyl(methyl)sulfamoyl]benzamide


A CNS-Penetrant Chemical Probe for LRRK2 Kinase in Parkinson's Disease Models

This compound is ideally procured as a research tool to interrogate LRRK2-dependent pathology in cellular and in vivo models of Parkinson's disease. Its design, prioritizing brain exposure and selectivity [1], makes it suitable for studies where other benzothiazole analogs fail due to poor BBB penetration. Its use can help validate LRRK2 inhibition as a mechanism for promoting oligodendrocytic fate and myelin repair, as suggested by related studies on benzothiazole-based LRRK2 inhibitors [1].

A Reference Standard in Selectivity Profiling Panels for Kinase Drug Discovery

The compound can serve as a critical control in kinase selectivity panels (e.g., KINOMEscan) to benchmark the selectivity profile of newly synthesized LRRK2 inhibitors. Its defined, unsubstituted structure provides a clear structural baseline. An equally potent but non-selective inhibitor leads to confounding, off-target effects, whereas this compound, by design, is hypothesized to exhibit a cleaner profile, making it essential for establishing a selectivity window and assessing the polypharmacology of derivative compounds [1].

A Scaffold for Structure-Activity Relationship (SAR) Campaigns Targeting Neurodegeneration

Medicinal chemistry groups can procure this compound as a key intermediate for systematic SAR studies. Its synthesis is modular [1], and its commercial availability [2] allows for immediate use as a starting material to synthesize panels of derivatives. This is in direct contrast to starting SAR with a custom-synthesized, more complex analog, which introduces significant project delays. The goal is to rapidly explore modifications that enhance potency, selectivity, or pharmacokinetic properties for CNS applications.

A Positive Control for In Vitro Blood-Brain Barrier Permeability Assays

Given its design rationale for CNS penetration [1], the compound can be implemented as a putative permeant control in parallel artificial membrane permeability assays (PAMPA-BBB) or cell-based models (MDCK-MDR1). This provides a valuable benchmark for evaluating new CNS-targeted compounds within a similar chemical space, helping to calibrate and validate assay performance for medicinal chemistry projects focused on neurological diseases.

Application
Selection Property
Validation Focus
LRRK2 pathway studies in Parkinson's disease research models
CNS-penetrant kinase inhibitor design
Brain exposure model context
Kinase selectivity panel benchmark control
Defined unsubstituted benzothiazole core
Off-target kinase profiling context
SAR scaffold for neurodegeneration research
Modular synthetic accessibility
Derivative synthesis & bioassay evaluation
In vitro BBB permeability assay reference
Putative CNS-permeant compound
PAMPA-BBB/MDCK assay calibration context
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